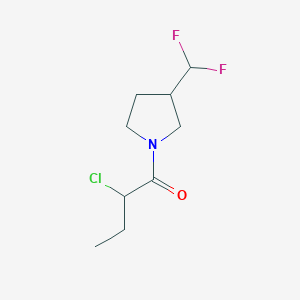

2-Chloro-1-(3-(difluoromethyl)pyrrolidin-1-yl)butan-1-one

Description

Properties

IUPAC Name |

2-chloro-1-[3-(difluoromethyl)pyrrolidin-1-yl]butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14ClF2NO/c1-2-7(10)9(14)13-4-3-6(5-13)8(11)12/h6-8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROAZABKIFZCVFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N1CCC(C1)C(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-Chloro-1-(3-(difluoromethyl)pyrrolidin-1-yl)butan-1-one plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. The compound is known to interact with carbonic anhydrase isoenzymes, such as hCA I and hCA II, which are involved in several physiological processes. These interactions are primarily inhibitory, affecting the enzyme’s activity and, consequently, the biochemical pathways they regulate.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to affect the mobility of certain protein loops, which can alter the protein’s function and stability. Additionally, it can impact the expression of genes involved in metabolic pathways, thereby influencing cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, altering their conformation and activity. This compound also affects gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can degrade over time, leading to a decrease in its biological activity. Long-term exposure to the compound in in vitro or in vivo studies has also revealed potential changes in cellular function, including alterations in cell signaling and metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or activation, without causing significant toxicity. At higher doses, the compound can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways. This modulation can lead to changes in the overall metabolic profile of cells, influencing their growth and function.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments. The compound’s distribution can affect its biological activity, as its concentration in specific areas influences its interactions with target biomolecules.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localizations can enhance or inhibit the compound’s activity, depending on the specific biochemical environment of the targeted compartment.

Biological Activity

2-Chloro-1-(3-(difluoromethyl)pyrrolidin-1-yl)butan-1-one is a synthetic organic compound with the molecular formula C7H10ClF2N and a molecular weight of approximately 197.61 g/mol. It features a chloro group and a difluoromethyl-substituted pyrrolidine ring, making it a compound of interest in medicinal chemistry and biological research.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The difluoromethyl group enhances its lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets.

Pharmacological Properties

Research indicates that compounds similar to this compound exhibit various pharmacological activities, including:

- Anticancer Activity : Some studies have demonstrated that pyrrolidine derivatives can inhibit tumor growth by modulating pathways related to cell proliferation and apoptosis. For example, compounds with similar structures have shown significant inhibition of cancer cell lines in vitro, suggesting potential for further development as anticancer agents .

- Antimicrobial Properties : There is evidence suggesting that pyrrolidine derivatives can possess antimicrobial activity, making them candidates for the development of new antibiotics or antifungal agents .

Anticancer Activity

A study evaluated the antiproliferative effects of various pyrrolidine derivatives on human cancer cell lines. The results indicated that this compound exhibited IC50 values comparable to those of established chemotherapeutic agents. The mechanism involved apoptosis induction through caspase activation pathways, highlighting its potential as an anticancer agent .

Antimicrobial Activity

In another study, derivatives similar to this compound were screened for their antimicrobial properties against various bacterial strains. The results showed moderate to high activity against Gram-positive and Gram-negative bacteria, suggesting that this compound could be further explored for therapeutic applications in treating bacterial infections .

Structure Activity Relationship (SAR)

The biological activity of this compound can be compared with other pyrrolidine derivatives to understand the influence of structural modifications on activity:

| Compound Name | Structural Features | IC50 (µM) | Biological Activity |

|---|---|---|---|

| This compound | Chloro, Difluoromethyl | TBD | Anticancer, Antimicrobial |

| 2-Chloro-1-(3-hydroxypyrrolidin-1-yl)butan-1-one | Hydroxyl Group | TBD | Moderate Anticancer |

| 2-Chloro-1-(3-methoxy-pyrrolidin-1-yl)butan-1-one | Methoxy Group | TBD | Low Anticancer |

Note : TBD = To Be Determined; further studies are needed to establish precise IC50 values for comparative analysis.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential therapeutic applications. Its structural features suggest it may interact with biological targets, making it a candidate for drug development.

Case Study: Antiviral Activity

Research has indicated that derivatives of pyrrolidine compounds exhibit antiviral properties. In a study, a similar compound demonstrated efficacy against viral infections by inhibiting viral replication pathways. This suggests that 2-Chloro-1-(3-(difluoromethyl)pyrrolidin-1-yl)butan-1-one could be explored further in antiviral drug development .

Agrochemical Development

The compound's chlorinated structure may enhance its suitability as a pesticide or herbicide. Chlorinated compounds are known for their effectiveness in controlling phytopathogenic microorganisms.

Case Study: Pesticidal Efficacy

A patent application describes the use of oxadiazinylpyridazine compounds for controlling phytopathogenic microorganisms. The structural similarities between these compounds and this compound suggest potential applications in crop protection, highlighting the need for further investigation into its efficacy as an agrochemical .

Chemical Synthesis

The compound serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique functional groups allow for further derivatization, leading to the development of new compounds with enhanced biological activity.

Synthesis Pathways

The synthesis of this compound can be achieved through several pathways, involving chlorination and fluorination reactions that introduce desired functional groups while maintaining stability .

Data Table: Applications Overview

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Key Observations:

Functional Group Differences :

- The target compound is a chlorinated ketone , whereas the compared compounds (9c–9f) are carboxamides with pyrazole or aromatic substituents. The ketone group in the target may confer higher electrophilicity compared to the amide group, influencing reactivity in synthetic pathways.

Substituent Effects: The difluoromethyl-pyrrolidine moiety is shared between the target compound and Compound 9f.

Molecular Weight and Complexity :

- The target compound has a significantly lower molecular weight (237.66 g/mol ) compared to the analogs in Table 1 (318–368 g/mol ). This reduction in complexity may improve solubility but reduce crystalline stability, though direct melting point comparisons are unavailable.

Halogen Influence :

- The chlorine atom in the target compound may increase its reactivity in nucleophilic substitution reactions compared to fluorine-rich analogs (e.g., 9c–9f). Chlorine’s larger atomic radius and polarizability could also alter intermolecular interactions.

Research Findings and Implications

- Synthetic Pathways : The compounds in were synthesized via carboxamide coupling reactions, while the target compound likely requires a different route (e.g., Friedel-Crafts acylation or halogenation of a preformed ketone).

- Spectroscopic Data : The analogs in were characterized by ¹H/¹³C-NMR and HRMS, confirming their structures. Similar techniques would apply to the target compound, with distinct NMR signals expected for the chloro-ketone group (e.g., a carbonyl carbon at ~200 ppm in ¹³C-NMR).

- Biological Relevance : The carboxamide analogs (9c–9f) were designed for bioactivity studies (e.g., enzyme inhibition), whereas the target’s chloro-ketone structure may prioritize utility as a reactive intermediate.

Preparation Methods

Starting Materials and Key Intermediates

- 3-(Difluoromethyl)pyrrolidine is the core amine component, often prepared or sourced with the difluoromethyl group already installed.

- 2-Chlorobutanoyl derivatives serve as acylating agents to introduce the 2-chloro-butanone functionality.

Acylation of Pyrrolidine Nitrogen

A common route involves the acylation of the pyrrolidine nitrogen with a 2-chlorobutanoyl chloride or equivalent acyl halide. This step requires:

- Use of acid halide formers such as phosgene, oxalyl chloride, or thionyl chloride to convert carboxylic acid precursors to reactive acyl chlorides.

- Reaction conditions typically involve an inert solvent and low temperature to control reactivity.

Use of Condensing Agents

Condensing agents facilitate the formation of the amide bond between the pyrrolidine nitrogen and the acyl moiety. Suitable agents include:

| Condensing Agent | Role | Notes |

|---|---|---|

| Phosgene | Acid chloride formation | Highly reactive, requires careful handling |

| Oxalyl chloride | Acid chloride formation | Mild alternative to phosgene |

| Thionyl chloride | Acid chloride formation | Generates SO2 and HCl as byproducts |

| Ethyl chloroformate | Carbamate formation | Used for mild activation |

| Propanephosphonic anhydride (T3P) | Coupling agent | Mild, efficient, less toxic |

| Bromo-tripyrrolidinophosphonium hexafluorophosphate (PyBroP) | Coupling agent | Effective for amide bond formation |

These agents promote the formation of the amide bond under controlled conditions, often in the presence of a base to neutralize generated acids.

Acid/Base Catalysis and Reaction Conditions

- Acid catalysts such as p-toluenesulfonic acid, camphorsulfonic acid, methanesulfonic acid , or trifluoromethanesulfonic acid may be used to enhance reaction rates during condensation.

- Bases such as cesium carbonate, potassium carbonate, sodium acetate , or triethylamine are employed to scavenge acids formed during the reaction and to maintain a suitable pH environment.

- Solvents typically include dichloromethane, tetrahydrofuran, or acetonitrile.

Detailed Reaction Scheme (Hypothetical)

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | 3-(Difluoromethyl)pyrrolidine + 2-chlorobutanoyl chloride | Acylation of pyrrolidine nitrogen to form amide |

| 2 | Base (e.g., triethylamine) | Neutralizes HCl formed during acylation |

| 3 | Purification by chromatography | Isolation of pure this compound |

Research Findings and Optimization

- The use of phosphorus-based chlorinating agents (e.g., oxalyl chloride, thionyl chloride) is preferred for generating the acyl chloride intermediate due to their efficiency and cleaner byproducts compared to phosgene.

- Acid catalysis with methanesulfonic acid has been shown to improve yields by activating the carbonyl group for nucleophilic attack by the pyrrolidine nitrogen.

- Bases such as cesium carbonate provide better control over reaction pH and reduce side reactions, enhancing product purity.

- Reaction monitoring by LC-MS and purification through flash chromatography are standard to ensure compound integrity, especially due to the sensitivity of the difluoromethyl group to harsh conditions.

Data Table: Summary of Preparation Parameters

| Parameter | Preferred Options | Comments |

|---|---|---|

| Acyl chloride formation | Oxalyl chloride, Thionyl chloride | Efficient, manageable byproducts |

| Condensing agents | Propanephosphonic anhydride (T3P), PyBroP | Mild, efficient coupling |

| Acid catalysts | Methanesulfonic acid, p-toluenesulfonic acid | Enhance reaction rate |

| Bases | Cesium carbonate, triethylamine | Neutralize acids, improve yield |

| Solvents | Dichloromethane, THF, acetonitrile | Good solubility, inert |

| Purification methods | Flash chromatography | Prevents decomposition, ensures purity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.